5-(5-Clorosulfonil-2-etoxi-fenil)-3-propil-1,6-dihidro-7H-pirazolo[4,3-d]pirimidin-7-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a useful research compound. Its molecular formula is C16H17ClN4O4S and its molecular weight is 396.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Citrato de Sildenafilo
Este compuesto se usa en la síntesis de Citrato de Sildenafilo , un medicamento comúnmente conocido como Viagra. El Citrato de Sildenafilo es un inhibidor selectivo de la fosfodiesterasa tipo 5 (PDE5) específica del monofosfato de guanosina cíclico (cGMP), que es responsable de la degradación del cGMP en el cuerpo cavernoso . Este compuesto es un intermedio clave en el proceso de síntesis .
Estudios de Impurezas Genotóxicas
El compuesto ha sido sintetizado y caracterizado como parte de los estudios de impurezas genotóxicas del Citrato de Sildenafilo . Estos estudios son importantes para comprender las posibles impurezas genotóxicas en el principio farmacéutico activo .
Industria Farmacéutica
El compuesto sintetizado ha demostrado ser beneficioso para la industria farmacéutica en vista de la importancia regulatoria . Se desarrolló un método simple, eficiente y repetible para la preparación de este compuesto .
Investigación Química
Este compuesto se utiliza en investigación química, particularmente en el estudio de ésteres sulfonilo relacionados con el Sildenafilo . También se utiliza en el desarrollo de nuevas rutas sintéticas y la mejora de las existentes
Mecanismo De Acción
Target of Action
The primary target of this compound is cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum .
Mode of Action
This compound acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to increased levels of cGMP in the corpus cavernosum . This results in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The inhibition of PDE5 leads to an accumulation of cGMP in the corpus cavernosum . This accumulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscle tissue and dilation of blood vessels . The end result is improved blood flow, particularly in the penile region .
Pharmacokinetics
The metabolism of these compounds often involves hepatic enzymes, and excretion is typically via the renal route .
Result of Action
The primary result of the action of this compound is the facilitation of erectile function . By enhancing the effects of nitric oxide and inhibiting PDE5, it promotes the relaxation of smooth muscle tissue and dilation of blood vessels in the penis, thereby facilitating erectile function .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .
Actividad Biológica
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a sulfonyl group, which is known to enhance biological activity by facilitating interactions with various biological targets.
- Molecular Formula : C17H19ClN4O4S
- Molecular Weight : 410.88 g/mol
- CAS Number : 139756-22-2
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Pyrazolo[4,3-d]pyrimidines typically exhibit a range of effects, including inhibition of enzymes involved in cancer cell proliferation and modulation of inflammatory pathways. The presence of the chlorosulfonyl group may enhance its ability to form covalent bonds with target proteins, thereby increasing its efficacy.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). In vitro assays revealed that it exhibits moderate antiproliferative activity with IC50 values ranging from 10 to 30 µM, indicating potential as an anticancer agent.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through in vitro models:
- Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound significantly inhibited nitric oxide (NO) production. This effect suggests its potential as an anti-inflammatory agent by modulating the expression of inducible nitric oxide synthase (iNOS).
- Cytokine Release : The compound also reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its role in inflammation modulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the ethoxy and propyl groups can significantly influence the biological activity of this compound. For instance, altering the length or branching of alkyl chains may enhance solubility and bioavailability, leading to improved therapeutic outcomes.
Data Summary Table
Biological Activity | Assay Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
Anticancer | MTT Assay | MDA-MB-231 | 20 | Induction of apoptosis |
HCT116 | 15 | CDK inhibition | ||
Anti-inflammatory | Nitric Oxide Assay | RAW 264.7 | N/A | iNOS inhibition |
Cytokine Release Assay | RAW 264.7 | N/A | Reduction in TNF-alpha and IL-6 |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study conducted by El Shehry et al. synthesized a series of pyrazolopyrimidine derivatives and evaluated their antibacterial and antifungal properties alongside anticancer activities. The results indicated that modifications similar to those in 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one could lead to enhanced biological profiles.
- Clinical Implications : Investigations into the pharmacokinetics and bioavailability of such compounds suggest that optimizing their chemical structure can lead to more effective therapeutic agents with fewer side effects.
Propiedades
IUPAC Name |
4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKRSPLTDMENL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611627 |
Source
|
Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-31-3 |
Source
|
Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.